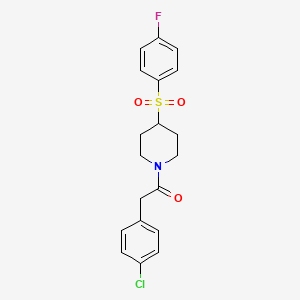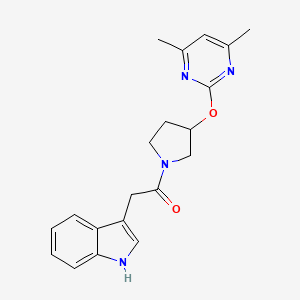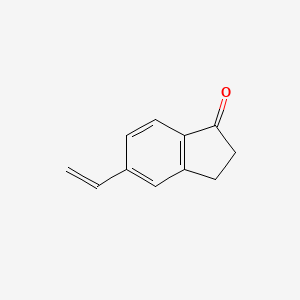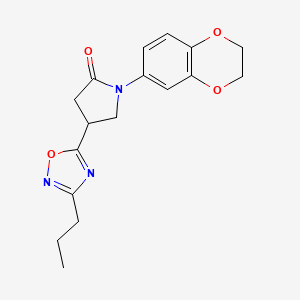![molecular formula C19H18BrN3 B2735133 9-bromo-6-(3-methylbutyl)-6H-indolo[2,3-b]quinoxaline CAS No. 443329-03-1](/img/structure/B2735133.png)
9-bromo-6-(3-methylbutyl)-6H-indolo[2,3-b]quinoxaline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Quinoxaline is a nitrogen-containing heterocyclic compound with many pharmaceutical and industrial applications . It can be synthesized using green chemistry principles . Quinoxaline derivatives have different pharmacological activities such as bacteriocides, insecticides, antibacterial, antifungal, antitubercular, analgesic, and anti-inflammatory .
Synthesis Analysis
Quinoxalines can be synthesized by condensation reactions of aromatic 1,2-diamino and 1,2-diketone compounds . There are also several synthetic strategies reported for the construction of quinoxaline and its derivatives .Molecular Structure Analysis
Quinoxalines belong to an important class of bicyclic aromatic heterocyclic system, also known as benzopyrazines, containing a benzene ring and a pyrazine ring .Chemical Reactions Analysis
Quinoxalines can undergo various chemical reactions. For instance, bromo-substituted quinoxalines can be used as intermediates for post-condensation modification by Suzuki–Miyaura coupling reaction to form aryl-substituted quinoxalines .Physical and Chemical Properties Analysis
Quinoxalines are aromatic heterocycles and they occur widely in natural products and many pharmaceutical ingredients . They are known for their thermal stability, intense luminescence, and other desirable properties .科学的研究の応用
Synthesis and Biological Activity
Synthesis and Antiviral Activity : Shibinskaya et al. (2010) demonstrated the synthesis of new 6-(2-aminoethyl)-6H-indolo[2,3-b]quinoxalines showing potent antiviral and interferon-inducing abilities with low toxicity, suggesting potential applications in antiviral research and therapy (Shibinskaya et al., 2010).
Anticancer Applications : Gu et al. (2017) synthesized novel 9-fluoro-6H-indolo[2,3-b]quinoxaline derivatives, evaluated their antitumor activities, and characterized their DNA binding properties, indicating potential applications in cancer research and therapy development (Gu et al., 2017).
DNA and Protein Interaction : Moorthy et al. (2013) discussed the wide range of pharmacological activities exhibited by 6H-indolo[2,3-b]quinoxaline derivatives, primarily through DNA intercalation, highlighting their importance in the design of novel molecules for various biological activities (Moorthy et al., 2013).
Photophysical Properties
- Photophysical Behavior Modification : Waluk et al. (1987) explored how indoloquinoxaline and its derivatives change their photophysics in the presence of alcohols, influenced by hydrogen bonding, suggesting applications in the study of molecular interactions and material sciences (Waluk et al., 1987).
Organic Electronics
- Organic Electronics : Payne et al. (2015) introduced indoloquinoxaline as a π-conjugated organic building block suitable for use as a terminal unit in the construction of materials relevant to organic electronics, indicating its potential in the development of electronic devices (Payne et al., 2015).
作用機序
将来の方向性
特性
IUPAC Name |
9-bromo-6-(3-methylbutyl)indolo[3,2-b]quinoxaline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18BrN3/c1-12(2)9-10-23-17-8-7-13(20)11-14(17)18-19(23)22-16-6-4-3-5-15(16)21-18/h3-8,11-12H,9-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBVZQHWPFRSLGE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCN1C2=C(C=C(C=C2)Br)C3=NC4=CC=CC=C4N=C31 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18BrN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![3-[(Carbamoylmethyl)amino]propanamide](/img/structure/B2735052.png)
![5-((4-Ethylpiperazin-1-yl)(3-methoxyphenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2735053.png)




![2-(3'-(3,4-dimethylphenyl)-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)-N-(4-fluorophenyl)acetamide](/img/structure/B2735059.png)
![1-(Acenaphtho[1,2-d]thiazol-8-yl)-3-(3,4,5-trimethoxyphenyl)urea](/img/structure/B2735062.png)

![4-methyl-N-(2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2735064.png)
![N-[(E)-(7,7-dioxo-5,6-dihydrothieno[2,3-b]thiopyran-4-ylidene)amino]-N-methylmethanamine](/img/structure/B2735065.png)
![2-((4-fluorophenyl)sulfonyl)-N-(6-(methylthio)benzo[d]thiazol-2-yl)acetamide](/img/structure/B2735068.png)


